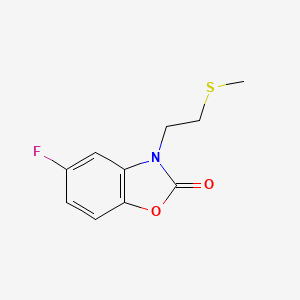

2-Benzoxazolinone, 5-fluoro-3-(2-(methylthio)ethyl)-

Description

2-Benzoxazolinone, 5-fluoro-3-(2-(methylthio)ethyl)- is a heterocyclic compound featuring a benzoxazolinone core substituted with a fluorine atom at the 5-position and a 2-(methylthio)ethyl group at the 3-position. The benzoxazolinone scaffold is a bicyclic structure combining benzene and oxazolinone rings, which is known for its versatility in medicinal chemistry and material science. The 2-(methylthio)ethyl group contributes sulfur-based lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and bioavailability.

Properties

CAS No. |

19420-37-2 |

|---|---|

Molecular Formula |

C10H10FNO2S |

Molecular Weight |

227.26 g/mol |

IUPAC Name |

5-fluoro-3-(2-methylsulfanylethyl)-1,3-benzoxazol-2-one |

InChI |

InChI=1S/C10H10FNO2S/c1-15-5-4-12-8-6-7(11)2-3-9(8)14-10(12)13/h2-3,6H,4-5H2,1H3 |

InChI Key |

HNNGEOOMYNAEGA-UHFFFAOYSA-N |

Canonical SMILES |

CSCCN1C2=C(C=CC(=C2)F)OC1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoxazolinone, 5-fluoro-3-(2-(methylthio)ethyl)- typically involves multi-step organic reactions. One common method includes the initial formation of the benzoxazolinone core, followed by the introduction of the fluorine atom and the methylthioethyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Industrial production often emphasizes the optimization of reaction conditions to maximize yield while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-Benzoxazolinone, 5-fluoro-3-(2-(methylthio)ethyl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Substitution: The fluorine atom and the methylthioethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or acyl groups.

Scientific Research Applications

2-Benzoxazolinone, 5-fluoro-3-(2-(methylthio)ethyl)- has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound has been studied for its potential biological activities, including antibacterial and antiviral properties

Industry: In industrial applications, it is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Benzoxazolinone, 5-fluoro-3-(2-(methylthio)ethyl)- involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes by binding to specific receptors or proteins. The exact mechanism can vary depending on the context and the specific application being studied .

Comparison with Similar Compounds

Substituent Effects: Fluorine vs. Trifluoromethyl

The compound 2-Benzoxazolinethione, 5-(trifluoromethyl)- (CAS 13451-80-4) shares the benzoxazolinone core but differs in substituents: a trifluoromethyl group at the 5-position and a thione (C=S) instead of a ketone (C=O) in the oxazolinone ring .

- Electronic Effects : The trifluoromethyl group is strongly electron-withdrawing, more so than the fluorine in the target compound. This difference could lead to altered reactivity in electrophilic substitution reactions or reduced basicity of the heterocyclic nitrogen.

- Thione vs. Ketone: The thione group enhances sulfur-mediated interactions, such as hydrogen bonding or metal coordination, which are absent in the target compound’s oxazolinone structure.

| Property | Target Compound | 5-(Trifluoromethyl) Analogue |

|---|---|---|

| 5-Substituent | Fluorine | Trifluoromethyl |

| Core Functional Group | Oxazolinone (C=O) | Thione (C=S) |

| Lipophilicity (LogP)* | Moderate (due to methylthioethyl) | Higher (CF3 and S) |

*Predicted based on substituent contributions.

Halogenated Benzene Derivatives

3-Bromo-5-fluoro-4-iodoaniline (CAS 2090537-38-3) shares a fluorine substituent but lacks the benzoxazolinone core .

- Synthetic Utility : The fluorine in both compounds may act as a directing group in electrophilic aromatic substitution. However, the presence of bromine and iodine in the aniline derivative introduces steric hindrance and polarizability, which are absent in the target compound.

- Biological Activity : Halogenated anilines are often intermediates in drug synthesis; the target compound’s sulfur-containing side chain may offer distinct bioactivity profiles compared to purely halogenated analogs.

Esters and Heterocyclic Cores

Methyl 5-fluoro-2-(2-methoxy-2-oxoethyl)benzoate (CAS 2326068-11-3) features a benzoate ester with a 5-fluoro substituent .

- Functional Group Impact: The ester group in this compound increases hydrophilicity compared to the benzoxazolinone core, which may reduce cell membrane penetration.

Chiral Auxiliaries with Fluorine

Compounds like (E)-(4S,5R)-4-Benzyl-3-(2'-butenoyl)-5-(perfluorooctyl)-2-oxazolidinone highlight the role of fluorine in asymmetric synthesis .

- Fluorine’s Role: Fluorine in the target compound may similarly influence stereoelectronic effects, though its placement on an aromatic ring (vs. an aliphatic chain in the oxazolidinone) limits direct comparability.

- Applications : Fluorinated auxiliaries are prized for their stability; the target compound’s 5-fluoro group could enhance resistance to metabolic degradation in bioactive settings.

Biological Activity

The compound 2-Benzoxazolinone, 5-fluoro-3-(2-(methylthio)ethyl)- is a derivative of benzoxazolinone known for its diverse biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and herbicidal effects, supported by data tables and case studies.

Overview of Benzoxazolinones

Benzoxazolinones are a class of compounds with significant biological activity. They are primarily recognized for their antimicrobial and anticancer properties, making them valuable in pharmaceutical applications. The specific compound in focus has shown promise in various biological assays.

Antimicrobial Activity

Research indicates that benzoxazolinone derivatives exhibit varying degrees of antibacterial and antifungal activities. A study involving multiple benzoxazolinone derivatives demonstrated selective antibacterial effects against Gram-positive bacteria such as Bacillus subtilis and antifungal activity against Candida albicans.

Table 1: Antimicrobial Activity of Benzoxazolinone Derivatives

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| 2-Benzoxazolinone, 5-fluoro-3-(2-(methylthio)ethyl)- | 32 | Antibacterial (B. subtilis) |

| 3-(2-benzoxazol-5-yl)alanine | 64 | Antifungal (C. albicans) |

| Other derivatives | Varies | Various |

The minimum inhibitory concentrations (MIC) indicate that while some compounds show significant activity, others may require further structural optimization to enhance efficacy.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of various benzoxazolinone derivatives against cancer cell lines such as HepG2 (liver), HeLa (cervical), and A-549 (lung). The compound has been shown to exhibit a range of cytotoxicity levels, with IC50 values indicating effective concentrations for cell death.

Table 2: Cytotoxicity of Benzoxazolinone Derivatives

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 2-Benzoxazolinone, 5-fluoro-3-(2-(methylthio)ethyl)- | 15.4 | HepG2 |

| Other derivatives | 7.8 - 26.6 | Various |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Herbicidal Properties

The herbicidal activity of benzoxazolinones has also been explored, particularly their ability to inhibit photosynthesis in plants. A study highlighted the efficacy of various derivatives in suppressing weed growth.

Table 3: Herbicidal Activity of Benzoxazolinone Derivatives

| Compound | ED50 (mg/L) | Plant Species |

|---|---|---|

| 2-Benzoxazolinone, 5-fluoro-3-(2-(methylthio)ethyl)- | 2.5 | Chlorella spp. |

| Other derivatives | Varies | Various |

The data indicates that the compound can effectively reduce chlorophyll density in sensitive plant species, suggesting potential applications in agriculture as a herbicide.

Case Studies and Research Findings

- Antimicrobial Efficacy : A comprehensive screening of several benzoxazolinone derivatives revealed that while the overall antibacterial potential was moderate, specific compounds demonstrated selective action against pathogenic strains.

- Cytotoxicity Assessment : In a comparative study, the compound exhibited lower toxicity towards normal cells compared to cancer cells, indicating its potential as an anticancer agent with reduced side effects.

- Herbicidal Testing : Field trials indicated that the compound could significantly inhibit weed growth without adversely affecting crop yields, supporting its use in integrated pest management strategies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.